![molecular formula C12H11NS B12602629 Pyridine, 4-[(3-methylphenyl)thio]- CAS No. 646511-40-2](/img/structure/B12602629.png)
Pyridine, 4-[(3-methylphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-[(3-methylphenyl)thio]-: is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound has a 4-[(3-methylphenyl)thio] substituent, which means that a 3-methylphenyl group is attached to the pyridine ring via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[(3-methylphenyl)thio]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as ethanol or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Pyridine, 4-[(3-methylphenyl)thio]- undergoes various types of chemical reactions including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Pyridine, 4-[(3-methylphenyl)thio]- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, Pyridine, 4-[(3-methylphenyl)thio]- can be used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of Pyridine, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological effects. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity towards molecular targets .
類似化合物との比較
- Pyridine, 4-[(3-methylphenyl)methyl]thio]-
- Thieno[3,2-d]pyrimidine derivatives
- [1,2,4]Triazolo[4,3-a]pyridine sulfonamides
Comparison: Pyridine, 4-[(3-methylphenyl)thio]- is unique due to the presence of the 3-methylphenylthio group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities due to the electronic and steric effects of the substituents .
特性
CAS番号 |
646511-40-2 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC名 |
4-(3-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-9H,1H3 |
InChIキー |
MIBCHYIMODVJPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


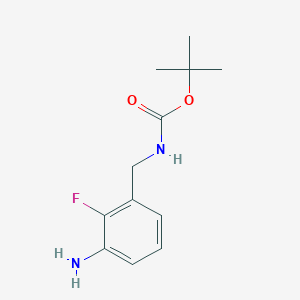
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
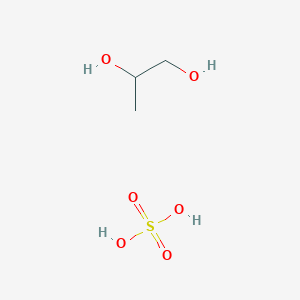
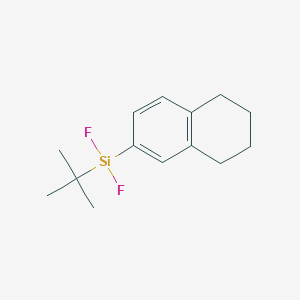
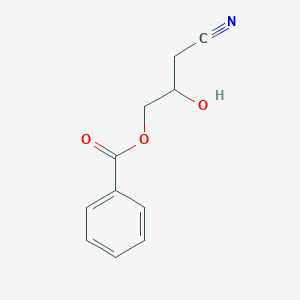
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
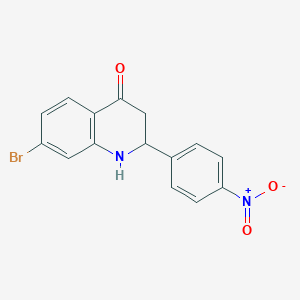

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
